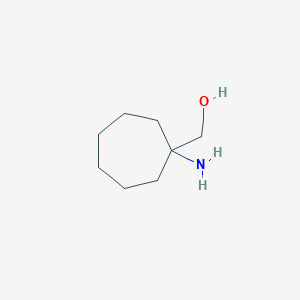

(1-Aminocycloheptyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-aminocycloheptyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUBUBCODJSBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814254-62-1 | |

| Record name | (1-Aminocycloheptyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Aminocycloheptyl Methanol and Its Derivatives

Stereoselective Synthesis of (1-Aminocycloheptyl)methanol

The creation of stereogenic centers in a controlled manner is paramount in the synthesis of enantiomerically pure compounds. For this compound, which possesses a chiral center at the carbon atom bearing both the amino and hydroxymethyl groups, stereoselective strategies are essential to isolate the desired stereoisomers.

Enantioselective Approaches to this compound and its Enantiomers

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. A diversity-oriented protocol for the assembly of densely hydroxylated cycloheptane (B1346806) amino acids has been developed, which provides a foundational approach for accessing chiral cycloheptane scaffolds. nih.gov This methodology utilizes a sequence of a vinylogous Mukaiyama aldol (B89426) reaction (VMAR), a Morita-Baylis-Hillman reaction (MBHR), and an intramolecular pinacol (B44631) coupling reaction (IPCR). nih.gov By employing D- or L-configured glyceraldehyde derivatives as chiral surrogates, this strategy allows for the synthesis of cycloheptane representatives with high diastereocontrol and virtually complete enantioselectivity. nih.gov The resulting functionalized cycloheptane amino acids can then serve as precursors to this compound through functional group manipulations, such as the reduction of the carboxylic acid moiety.

Diastereoselective Control in the Synthesis of this compound Isomers

When a molecule contains multiple stereocenters, diastereoselective synthesis becomes crucial for controlling their relative arrangement. The synthesis of vicinal amino alcohols often starts from readily available and enantiopure amino acids. rsc.org However, achieving the desired diastereoselectivity in subsequent transformations is a significant challenge. rsc.org Various methods have been developed to control the diastereochemical outcome, and these can be broadly categorized into reagent control, substrate control, and auxiliary control. diva-portal.org

In the context of synthesizing substituted this compound isomers, controlling the stereochemistry of the cycloheptane ring in addition to the amino alcohol stereocenter is necessary. One established strategy for achieving high diastereoselectivity in the synthesis of vicinal amino alcohols is the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by in situ enolate oxidation. rsc.org This approach has been successfully applied to the synthesis of various natural products. rsc.org Adapting this methodology to a cycloheptene-based substrate could provide a viable route to diastereomerically enriched precursors of substituted (1-Aminocycloheptyl)methanols.

Development and Application of Chiral Catalysts for Asymmetric Induction

Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of chiral products from prochiral starting materials with high enantioselectivity. rsc.orgnih.gov The development of novel chiral catalysts is an active area of research, with applications spanning a wide range of chemical transformations.

For the synthesis of this compound, chiral catalysts could be employed in several key steps. For instance, the asymmetric reduction of a suitable cycloheptanone (B156872) precursor bearing a nitrile or a protected amino group at the 1-position could be achieved using a chiral catalyst. Another approach involves the asymmetric addition of a nucleophile to a cycloheptanone imine, where a chiral catalyst would control the facial selectivity of the attack.

Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations, particularly those involving imine electrophiles. beilstein-journals.orgnih.gov These catalysts function by activating the substrate through protonation, thereby lowering the energy of the transition state for the desired stereoselective pathway.

In the context of synthesizing derivatives of this compound, chiral Brønsted acids could be utilized in reactions such as the aza-Diels-Alder reaction of a cycloheptenone-derived imine with a diene. nih.govbeilstein-journals.org This would generate a polycyclic scaffold with defined stereochemistry, which could then be further elaborated to the target molecule. The efficiency of these catalysts is often dependent on the structure of the Brønsted acid and the reaction conditions. For example, BINOL-derived phosphoric acid diesters have proven to be effective catalysts for [4+2] cycloadditions involving less-electron-rich dienes. beilstein-journals.org

Strategies for Preparing Enantiomerically Enriched Amino Alcohol Intermediates

The preparation of enantiomerically enriched amino alcohols is a critical step in the synthesis of many complex molecules. A variety of strategies have been developed to achieve this, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. nih.govnih.govrsc.org

A common approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed. Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of aldol and alkylation reactions. In the synthesis of this compound, a chiral auxiliary could be attached to a cycloheptane precursor to direct the stereoselective introduction of the amino and hydroxymethyl groups.

Enzymatic methods also offer a powerful tool for obtaining enantiopure amino alcohols. nih.gov Ketoreductases, for example, can catalyze the asymmetric reduction of α-amido-β-keto esters with high activity and stereoselectivity, yielding optically pure β-hydroxy-α-amido esters. researchgate.net Such an enzymatic reduction of a suitable cycloheptanone derivative could provide a direct route to an enantiomerically enriched precursor of this compound.

Novel Synthetic Pathways and Reaction Development for this compound Scaffolds

The development of novel synthetic pathways is crucial for accessing complex molecular architectures efficiently and with high selectivity. For this compound scaffolds, this includes the exploration of new ring-forming reactions and functionalization strategies.

Recent advances in catalysis have enabled the development of efficient methods for constructing seven-membered rings. mdpi.com For example, organocatalytic enantioselective cycloadditions provide a powerful tool for the synthesis of medium-sized rings. dntb.gov.ua Furthermore, Brønsted acid-catalyzed cascade cyclizations have been shown to be an effective strategy for the divergent synthesis of cyclohepta[b]indole derivatives. rsc.org These modern synthetic methods could be adapted to construct the cycloheptane core of this compound with embedded functionality ready for conversion to the target amino alcohol.

Another emerging area is the use of electrocatalysis for stereoselective transformations. A recently developed method utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations to access enantiopure amino alcohols. nih.gov This radical-based approach offers a modular and general route to a diverse range of substituted amino alcohols and has been shown to be scalable. nih.gov Applying this technology to a cycloheptane-containing carboxylic acid precursor could open up new avenues for the synthesis of this compound and its derivatives.

Below is a table summarizing some of the key synthetic strategies discussed:

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Sequential VMAR, MBHR, and IPCR | Diversity-oriented, high diastereocontrol and enantioselectivity. nih.gov | Synthesis of chiral cycloheptane amino acid precursors. nih.gov |

| Chiral Auxiliary Control | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgsigmaaldrich.com | Diastereoselective introduction of amino and hydroxymethyl groups. |

| Chiral Brønsted Acid Catalysis | Activation of imine electrophiles for asymmetric transformations. beilstein-journals.orgnih.gov | Asymmetric aza-Diels-Alder reactions to form functionalized cycloheptane rings. nih.govbeilstein-journals.org |

| Enzymatic Reduction | High stereoselectivity using ketoreductases. researchgate.net | Asymmetric reduction of a 1-aminocycloheptanone precursor. |

| Organocatalytic Cycloadditions | Efficient construction of medium-sized rings. dntb.gov.ua | Enantioselective synthesis of the cycloheptane core. |

| Electrocatalytic Decarboxylation | Modular, radical-based approach for amino alcohol synthesis. nih.gov | Stereoselective synthesis from a cycloheptane carboxylic acid precursor. nih.gov |

Photocycloaddition Reactions Involving this compound Derivatives

Photocycloaddition reactions offer a powerful and direct method for the construction of complex cyclic structures. In the context of this compound, its derivatives, particularly N,O-acetals, can serve as key precursors for enantioselective [2+2] photocycloaddition reactions. While direct studies on the cycloheptyl derivative are not prevalent, research on analogous N,O-acetals derived from (1-aminocyclohexyl)methanol (B1268274) provides a strong precedent for this methodology. organic-chemistry.orgorganic-chemistry.org

These reactions typically involve the formation of an N,O-acetal from the amino alcohol and an α,β-unsaturated aldehyde. This intermediate, upon protonation, forms an iminium ion which can then undergo a [2+2] cycloaddition with various olefins under visible light irradiation. organic-chemistry.org A key aspect of this approach is the use of a chiral phosphoric acid catalyst that not only facilitates the reaction but also induces enantioselectivity by acting as a sensitizer (B1316253) for triplet energy transfer. organic-chemistry.org This method allows for the synthesis of highly enantioenriched cyclobutane (B1203170) derivatives, which are valuable motifs in medicinal chemistry and materials science. organic-chemistry.org The reaction conditions are generally mild, utilizing visible light (e.g., λ = 459 nm), and demonstrate broad substrate compatibility with a range of olefins. organic-chemistry.org

| Olefin Partner | Product Type | Enantiomeric Excess (ee) Range | Reference |

| Styrenes | Substituted Cyclobutanes | 84–98% | organic-chemistry.org |

| 1,3-Enynes | Substituted Cyclobutanes | 84–98% | organic-chemistry.org |

| 1,3-Dienes | Substituted Cyclobutanes | 84–98% | organic-chemistry.org |

This table is illustrative of the potential of the methodology, based on data for the analogous (1-aminocyclohexyl)methanol derivative.

Exploration of Bio-Catalytic and Cascade Reactions in Amino Alcohol Synthesis

Bio-catalysis has emerged as a green and efficient alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov The synthesis of amino alcohols, including this compound, can be approached through enzymatic cascade reactions, which combine multiple enzymatic steps in a single pot, thereby increasing efficiency and reducing waste. nih.govjove.comrsc.org

One such strategy involves the use of dioxygenases and decarboxylases to produce chiral amino alcohols from readily available amino acids like L-lysine. nih.govjove.com This method introduces a hydroxyl group with high diastereoselectivity, followed by a decarboxylation step. nih.gov Another approach utilizes a two-enzyme cascade to convert diols into amino alcohols under aqueous conditions at room temperature. rsc.org Engineered enzymes can be employed to enhance the reaction rate and selectivity, achieving high yields of the desired amino alcohol. rsc.org Furthermore, multienzyme pathways have been developed for the conversion of amino acids like L-phenylalanine into enantiomerically pure amino alcohols. acs.orgresearchgate.net These biocatalytic cascades exemplify atom economy and sustainability in chemical synthesis. acs.org

Atom-Economical Carbon-Carbon Bond Forming Reactions Relevant to this compound

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. While direct C-C bond-forming reactions for the synthesis of this compound are not extensively documented, the principles of atom economy can guide the development of efficient synthetic routes. Addition reactions, in general, are highly atom-economical as they combine reactants without the formation of byproducts.

In the context of synthesizing precursors to this compound, reactions that form C-C bonds with high atom economy are desirable. For instance, the development of catalytic methods for the direct coupling of starting materials would be a significant advancement. While not a C-C bond formation, the direct C-N bond formation from alcohols and nitrogen sources via catalytic hydrogen transfer is a highly atom-economical transformation that produces only hydrogen as a byproduct, and such principles can be extended to C-C bond formation. longdom.org The exploration of organocatalyzed coupling reactions in nanoconfined spaces, such as those using resorcinarene (B1253557) capsules, also presents an atom-economical approach by avoiding the use of expensive and wasteful reagents. nih.gov

Functional Group Interconversions and Derivatization Pathways of this compound

The presence of both a primary amino group and a primary hydroxyl group makes this compound a versatile scaffold for a wide range of chemical modifications. The selective derivatization of these functional groups is crucial for its application in the synthesis of more complex molecules.

Strategies for Hydroxyl Group Derivatization (e.g., Esterification, Silylation)

The hydroxyl group of this compound can be readily derivatized to form esters and silyl (B83357) ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The formation of esters from alcohols is a fundamental transformation in organic chemistry. masterorganicchemistry.comorganic-chemistry.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the product, either the alcohol can be used in excess or water can be removed as it is formed. organic-chemistry.org Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used. nih.gov

Silylation: Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. dntb.gov.ua The silylation of the hydroxyl group of this compound can be achieved using various silylating agents, such as silyl chlorides (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine, imidazole). researchgate.net The choice of silylating agent can influence the stability of the resulting silyl ether.

| Derivatization | Reagent Type | Example Reagents | Reaction Conditions |

| Esterification | Carboxylic Acid | Acetic acid, Benzoic acid | Acid catalyst, heat |

| Esterification | Acyl Chloride/Anhydride | Acetyl chloride, Acetic anhydride | Base (e.g., pyridine) |

| Silylation | Silyl Halide | Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl) | Base (e.g., triethylamine) |

| Silylation | Silyl Sulfinate | Triethylsilyl 2-methylprop-2-ene-1-sulfinate | Mild, solvent-free conditions |

Amino Group Functionalization via Acylation, Carbamation, and Related Routes

The primary amino group of this compound is a nucleophilic center that can undergo a variety of functionalization reactions.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides leads to the formation of amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. This functionalization is a key step in the synthesis of many pharmaceuticals and other biologically active molecules.

Carbamation: Carbamates are another important class of derivatives of amines and are often used as protecting groups. They can be formed by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, tert-butyl chloroformate) in the presence of a base. The resulting carbamate (B1207046) can be stable under a range of conditions but can be cleaved selectively. The synthesis of carbamates can also be achieved through more environmentally benign methods, such as the one-step synthesis from an amine, urea, and an alcohol over a solid catalyst. researchgate.net

Formation of N,O-Acetals as Reactive Intermediates from this compound

The condensation of this compound with aldehydes or ketones results in the formation of N,O-acetals. These moieties are not only important structural motifs in their own right but also serve as valuable reactive intermediates in organic synthesis. nih.govnsf.govthieme-connect.de

N,O-acetals can be formed under acidic or basic conditions and are generally more labile than their O,O-acetal counterparts. thieme-connect.de The formation of N-acyl-N,O-acetals can be achieved through a two-step protocol involving the magnesium-mediated addition of an amide or carbamate to an aldehyde, followed by acid-catalyzed conversion to the N,O-acetal. researchgate.net These N-acylated variants are often more stable and can be isolated. nsf.gov

The synthetic utility of N,O-acetals lies in their ability to act as precursors to N-acylimines upon activation. nsf.gov These reactive intermediates can then undergo nucleophilic attack, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. As previously mentioned, N,O-acetals derived from amino alcohols are key intermediates in enantioselective photocycloaddition reactions. organic-chemistry.orgorganic-chemistry.org

Reactivity and Mechanistic Investigations of 1 Aminocycloheptyl Methanol

Fundamental Reactivity Patterns of Cyclic Amino Alcohols

(1-Aminocycloheptyl)methanol, as a member of the cyclic amino alcohol family, possesses two reactive functional groups: a primary amine (-NH₂) and a primary alcohol (-CH₂OH), both attached to a quaternary carbon of a cycloheptane (B1346806) ring. This structure dictates its fundamental reactivity, which is characterized by the combined chemical behaviors of both amines and alcohols. alfa-chemistry.com A predominant reaction pathway for α,ω-amino alcohols is intramolecular cyclization, which can be selectively directed to form either cyclic amines or lactams (cyclic amides) under specific catalytic conditions. rsc.orged.ac.uk

The mechanism for these transformations often proceeds through a "hydrogen shuttling" cascade. ed.ac.uk This process typically involves three key steps:

Dehydrogenation: A suitable catalyst, often based on ruthenium or iridium, first facilitates the dehydrogenation of the alcohol moiety to form an intermediate amino-aldehyde.

Condensation: The pendant amine group then undergoes rapid intramolecular condensation with the newly formed aldehyde, eliminating a molecule of water to produce a cyclic imine.

Hydrogenation/Oxidation: The same catalyst that abstracted hydrogen in the first step can then hydrogenate the cyclic imine to yield the corresponding cyclic amine. Alternatively, in the presence of a hydrogen acceptor (like a sacrificial ketone), the intermediate can be further oxidized to yield the cyclic amide (lactam). rsc.orged.ac.uk

The selectivity between the formation of the cyclic amine and the lactam is highly dependent on the reaction conditions. For instance, the addition of water can favor the formation of the cyclic amine, while the presence of a hydrogen acceptor promotes the synthesis of the lactam. rsc.org The ring size of the resulting heterocyclic product also plays a crucial role in the reaction outcome. ed.ac.uk In the case of this compound, this cyclization would lead to the formation of an eight-membered heterocyclic ring system.

Detailed Mechanistic Elucidation of Reactions Involving this compound

The mechanistic pathways of reactions involving this compound, particularly cyclization and condensation reactions, involve short-lived, reactive intermediates such as iminium ions. The direct detection and characterization of these species are crucial for a complete mechanistic understanding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used for this purpose. acs.orgrsc.org

Iminium ions (R₂C=N⁺R₂) possess a positively charged, sp²-hybridized carbon atom, which results in distinct spectroscopic signatures. In ¹H NMR spectroscopy, the proton attached to the iminium carbon (H-C=N⁺) is significantly deshielded and appears at a characteristically downfield chemical shift, often in the range of 8.0 to 9.5 ppm. acs.orgnih.gov Similarly, the iminium carbon itself exhibits a strong downfield shift in ¹³C NMR spectra, typically appearing between 150 and 170 ppm. nih.gov

For the intramolecular cyclization of this compound, the formation of a cyclic iminium ion intermediate would be expected following the initial condensation step. In-situ NMR monitoring of the reaction mixture could allow for the direct observation of these characteristic signals, confirming the proposed pathway. The table below illustrates the hypothetical NMR chemical shifts for the key atoms of the iminium ion intermediate derived from this compound, based on literature data for similar structures. acs.orgnih.gov

| Nucleus | Atom of Interest | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | Proton on Iminium Carbon (H-C=N⁺) | 8.0 - 9.5 | Strong deshielding due to the positive charge on the adjacent nitrogen atom. acs.org |

| ¹³C | Iminium Carbon (C=N⁺) | 150 - 170 | Significant downfield shift due to sp² hybridization and the electron-withdrawing effect of the positive nitrogen. nih.gov |

The precise chemical shifts and the ability to detect such an intermediate would depend on its concentration and lifetime under the specific reaction conditions, which can be influenced by the choice of solvent and catalyst. rsc.orgacs.org

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Thermodynamic considerations determine the relative stability of reactants, intermediates, and products, thereby defining the position of chemical equilibrium. Kinetic factors, on the other hand, relate to the activation energy of the reaction pathways and determine the reaction rate.

Kinetic Aspects: The rate of reactions involving this compound depends on the height of the activation energy barrier for the rate-determining step. In multi-step processes like catalytic cyclization, the rate-limiting step could be the initial alcohol dehydrogenation, the ring-closing condensation, or the final hydrogenation/oxidation step. ed.ac.uk Kinetic studies, such as monitoring reactant consumption or product formation over time, can elucidate these aspects. For example, kinetic resolution experiments on related amino alcohols have shown that the rates of reaction for different enantiomers can be finely tuned by the choice of catalyst and conditions, highlighting the sensitivity of the kinetics to the molecular structure. rsc.org Factors that can be manipulated to control the reaction kinetics include:

Catalyst: The nature and concentration of the catalyst can dramatically alter the activation energy.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby affecting the reaction rate.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are critical in understanding the behavior of cyclic molecules like this compound. researchgate.net The seven-membered cycloheptane ring is conformationally flexible, and the relative orientation of the amino and hydroxymethyl groups can significantly impact reaction selectivity by influencing the stability of transition states.

A key stereoelectronic interaction in this system is hyperconjugation, which involves the donation of electron density from a filled orbital (a donor) to a nearby empty or partially empty orbital (an acceptor). In this compound, a potential significant interaction is the donation from the nitrogen lone pair (n_N) into the antibonding orbital of the adjacent C-C or C-O bonds (σ). The efficiency of this n → σ interaction is highly dependent on the dihedral angle between the orbitals, with an anti-periplanar (180°) arrangement being optimal.

The conformation of the cycloheptane ring will dictate these dihedral angles. Certain conformations will align the nitrogen lone pair favorably with the σ* orbital of the C-CH₂OH bond, potentially weakening this bond and facilitating reactions that involve its cleavage. Conversely, other conformations may favor interactions that stabilize the ground state, making it less reactive. During a reaction, the molecule will preferentially adopt a transition state geometry that maximizes these stabilizing stereoelectronic interactions, thereby lowering the activation energy for a specific pathway and leading to product selectivity. nsf.gov In medium-sized rings, transannular interactions (steric hindrance across the ring) also play a crucial role, and the final conformational preference and reaction outcome are a balance between minimizing steric strain and maximizing stabilizing stereoelectronic effects. pharmacy180.com

Catalytic Roles and Reaction Pathways of this compound as a Reagent or Auxiliary

Beyond its own reactivity, enantiomerically pure this compound has the potential to serve as a chiral auxiliary. A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Amino alcohols are a well-established class of compounds used for this purpose, particularly in asymmetric alkylations and aldol (B89426) reactions. nih.gov

One potential application is in enantioselective [2+2] photocycloaddition reactions. These reactions use light to construct cyclobutane (B1203170) rings from two alkene components and are a powerful tool in organic synthesis. tum.de Achieving high enantioselectivity in these processes is challenging but can be accomplished by using a chiral auxiliary to create a diastereoselective reaction environment. nih.govacs.org

The proposed role of this compound as a chiral auxiliary in such a process would involve the following steps:

Attachment: The chiral amino alcohol is covalently bonded to one of the alkene substrates, for example, by forming an amide or an ester linkage.

Diastereoselective Reaction: The resulting molecule now contains a chiral center. The bulky and conformationally defined cycloheptyl group, along with the stereocenter, creates a distinct chiral environment. This environment sterically hinders one face of the alkene double bond. Upon photochemical excitation, the second alkene molecule will preferentially approach from the less hindered face. tum.de

Product Formation: This directed approach leads to the formation of the cyclobutane product as predominantly a single diastereomer.

Cleavage and Recovery: After the reaction, the C-N or C-O bond connecting the auxiliary to the product is cleaved (e.g., by hydrolysis), releasing the enantiomerically enriched cyclobutane product and recovering the chiral auxiliary for reuse. wikipedia.org

The effectiveness of this compound in this role would depend on its ability to rigidly control the approach of the incoming reactant, a function of the steric bulk and conformational preferences of the seven-membered ring.

General Oxidative Transformations of this compound Analogues

The oxidation of amino alcohols can lead to a variety of products, including amino aldehydes, amino acids, and lactams, depending on the oxidant and reaction conditions. For analogues of this compound, specifically cyclic β-amino alcohols, these transformations are of significant interest in synthetic chemistry.

One common oxidative transformation is the conversion of β-amino alcohols to α-amino aldehydes. A mild and effective method for this conversion involves the use of manganese(IV) oxide (MnO₂). This procedure is advantageous due to its high enantiopurity retention and the absence of over-oxidation to the corresponding carboxylic acid or other side products. researchgate.net The reaction is typically carried out in an organic solvent at room temperature.

Another significant oxidative pathway for amino alcohols is oxidative lactamization, which is a versatile method for the synthesis of lactams, core structures in many biologically active compounds. jchemlett.com This transformation can be achieved using various catalytic systems, often involving transition metals like ruthenium or rhodium. jchemlett.com The general mechanism involves the initial dehydrogenation of the amino alcohol to an intermediate amino aldehyde, which then cyclizes to a hemiaminal. Subsequent dehydrogenation of the hemiaminal yields the lactam. jchemlett.com For a cycloheptyl analogue, this would result in a bicyclic lactam.

The choice of catalyst and reaction conditions can influence the product distribution. For instance, ruthenium complexes, such as Shvo's catalyst, have been shown to catalyze the oxidative lactamization of amino alcohols. jchemlett.com Rhodium complexes are also effective for the synthesis of benzene-fused γ-lactams from the corresponding amino alcohols. jchemlett.com

A summary of general oxidative transformations applicable to this compound analogues is presented below:

| Transformation | Reagents and Conditions | Product Type |

| Oxidation to α-amino aldehyde | MnO₂, organic solvent, room temperature | α-Amino aldehyde |

| Oxidative Lactamization | Ru or Rh catalysts, often with a hydrogen acceptor | Lactam |

General Reductive Transformations of this compound Analogues

The reductive transformations of this compound analogues primarily involve reactions that increase the saturation of the molecule or modify the existing functional groups through reduction. A key reductive transformation involving the amino group is reductive amination.

Reductive amination is a powerful method for the formation of C-N bonds and can be used to introduce substituents on the nitrogen atom. youtube.com This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com While this compound itself does not have a carbonyl group for intramolecular reaction, its amino group can react with external aldehydes or ketones.

The choice of reducing agent is crucial for the success of reductive amination. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective in reducing the intermediate iminium ion. youtube.com

For analogues of this compound, this reaction provides a straightforward route to N-alkylated derivatives. For example, reaction with an aldehyde would yield a secondary amine.

| Transformation | Reactants | Reducing Agent | Product Type |

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | N-Alkyl or N,N-Dialkyl amine |

Substitution Reactions at Amino and Hydroxyl Centers

The amino and hydroxyl groups of this compound and its analogues are primary sites for substitution reactions, allowing for the synthesis of a wide range of derivatives.

N-Alkylation:

The amino group can be readily alkylated to form secondary and tertiary amines. As discussed in the previous section, reductive amination is a common method for N-alkylation. youtube.com Another approach is direct N-alkylation with alkyl halides. However, this method can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

To achieve selective mono-N-alkylation, various strategies have been developed. One such method involves the use of transition metal catalysts. For instance, manganese pincer complexes have been shown to catalyze the selective N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This atom-economical process produces water as the only byproduct. nih.gov Nickel-catalyzed N-alkylation of amines with alcohols has also been reported as an efficient method. rsc.org

O-Acylation:

The hydroxyl group can be acylated to form esters. Chemoselective O-acylation of hydroxyamino acids and amino alcohols can be achieved under acidic conditions. nih.gov This method allows for the direct acylation of the hydroxyl group in the presence of the unprotected amino group, which is protonated and thus deactivated as a nucleophile under acidic conditions. nih.gov Acyl halides or carboxylic anhydrides are typically used as the acylating agents. nih.gov

For example, the O-acetyl derivatives of hydroxyamino acids can be prepared by reacting them with acetyl chloride in a mixture of hydrochloric acid and glacial acetic acid. nih.gov This approach is scalable and often provides the product in high purity without the need for chromatographic purification. nih.gov

A summary of general substitution reactions is provided below:

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Product Type |

| N-Alkylation | Alkyl halide; or Alcohol with Mn or Ni catalyst | Amino | Secondary or Tertiary Amine |

| O-Acylation | Acyl halide or anhydride, acidic conditions | Hydroxyl | Ester |

Computational Chemistry and Theoretical Studies on 1 Aminocycloheptyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific studies detailing quantum chemical calculations to determine the optimized molecular geometry (bond lengths, bond angles) or the electronic structure (such as HOMO-LUMO energy levels, molecular orbital distributions, or electrostatic potential maps) of (1-Aminocycloheptyl)methanol were identified. Such calculations would typically employ methods like Density Functional Theory (DFT) or other ab initio techniques to provide fundamental insights into the molecule's stability and reactivity.

Exploration and Prediction of Reaction Pathways and Transition States

There is no available research that computationally explores the reaction pathways involving this compound. This type of study would involve calculating the potential energy surface for a given reaction, identifying transition state structures, and determining activation energies. ana.irims.ac.jp Such computational work is crucial for understanding reaction mechanisms and predicting reaction kinetics. capes.gov.br Without specific studies, no data on the transition states or preferred reaction routes for this compound can be provided.

Conformational Analysis of this compound and its Derivatives

A conformational analysis of this compound, which would identify the various stable three-dimensional arrangements of the molecule (conformers) and their relative energies, has not been published. This type of analysis is fundamental to understanding a molecule's physical and biological properties, as different conformers can exhibit different levels of activity or reactivity.

Computational Modeling for Guiding Synthetic Design and Reactivity Prediction

No literature was found that describes the use of computational modeling to guide the synthetic design of this compound or to predict its reactivity. northeastern.edunortheastern.edu Such studies often use computational tools to screen potential synthetic routes, optimize reaction conditions, or predict how a molecule will behave in different chemical environments. researchgate.net The absence of this information indicates that the synthesis and reactivity of this compound have likely not been extensively investigated using theoretical methods.

Advanced Analytical Techniques for Structural Elucidation and Characterization of 1 Aminocycloheptyl Methanol

Comprehensive Spectroscopic Characterization Methods

Spectroscopy is the cornerstone for elucidating the molecular structure of (1-Aminocycloheptyl)methanol. A combination of nuclear magnetic resonance, mass spectrometry, and infrared/ultraviolet-visible spectroscopy provides a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. One-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC, HMBC) experiments are used in concert to assemble the structural puzzle.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the cycloheptyl ring protons would appear as a series of complex, overlapping multiplets, typically in the 1.4-1.8 ppm range. The two protons of the hydroxymethyl group (-CH₂OH) would be diastereotopic due to the adjacent chiral center and are expected to appear as distinct signals, likely around 3.5 ppm. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are labile and their chemical shifts can vary, but they would typically appear as broad singlets that can be exchanged with D₂O.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this molecule, one would expect to see signals for the six methylene carbons of the cycloheptyl ring, one quaternary carbon bonded to both the amine and hydroxymethyl groups, and the methylene carbon of the -CH₂OH group.

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the proton-proton connectivities throughout the cycloheptyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons. For instance, an HMBC spectrum would show a correlation from the protons of the -CH₂OH group to the quaternary carbon, confirming the attachment of the hydroxymethyl group to the C1 position of the cycloheptyl ring.

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 | - | ~60-65 | H8 → C1, C2, C7 |

| C2, C7 | 1.4 - 1.8 (m) | ~35-40 | H2/H7 → C1, C3/C6 |

| C3, C6 | 1.4 - 1.8 (m) | ~22-26 | H3/H6 → C2/C7, C4/C5 |

| C4, C5 | 1.4 - 1.8 (m) | ~28-32 | H4/H5 → C3/C6 |

| C8 (-CH₂OH) | ~3.5 (d) | ~65-70 | H8 → C1 |

| -NH₂ | variable, broad | - | - |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₁₇NO), the calculated exact mass is 143.1310. In ESI (Electrospray Ionization) mode, the compound would typically be observed as the protonated molecule, [M+H]⁺, with an exact mass of 144.1388. The high accuracy of HRMS can distinguish this formula from other potential elemental compositions with the same nominal mass.

Fragmentation analysis (MS/MS) can further support the proposed structure. A characteristic fragmentation pathway for this molecule would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a major fragment ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of bonds within the molecule. The spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. The O-H stretch of the alcohol group typically appears as a strong, broad band in the 3200-3600 cm⁻¹ region. libretexts.orglibretexts.orgadichemistry.com The N-H stretching of the primary amine group gives rise to two sharper, medium-intensity peaks in the 3300-3500 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.org Other significant absorptions include the C-H stretching of the cycloheptyl and methylene groups just below 3000 cm⁻¹, the N-H bending (scissoring) vibration around 1590-1650 cm⁻¹, and the C-O stretching vibration in the 1000-1200 cm⁻¹ region. libretexts.orglibretexts.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine N-H | Stretch | 3300 - 3500 | Medium, Two Sharp Peaks |

| Alkane C-H | Stretch | 2850 - 2960 | Strong |

| Primary Amine N-H | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

UV-Vis Spectroscopy: this compound is a saturated aliphatic compound lacking any chromophores (i.e., systems of conjugated double bonds or aromatic rings). Therefore, it is not expected to absorb light in the ultraviolet-visible region (200-800 nm) and is considered "UV transparent." This lack of absorption is also a piece of structural information, confirming the absence of such moieties.

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Since the C1 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. oup.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govoup.com

For an amino alcohol like this, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases are often effective. nih.gov A typical method would involve dissolving the sample in a mobile phase (e.g., a mixture of hexane (B92381) and ethanol) and passing it through the chiral column. The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram. The enantiomeric excess can be calculated from the integrated areas of these two peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification. However, due to the polar nature and low volatility of the amine and alcohol functional groups, this compound must first be chemically modified through derivatization before GC analysis.

A common derivatization method is silylation, where the active hydrogens on the -NH₂ and -OH groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov This is often achieved by reacting the compound with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net The resulting silylated derivative is much more volatile and thermally stable, allowing it to be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a fragmentation pattern that confirms its identity.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Hexane |

| Ethanol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized this compound

Strategies for Minimizing Racemization during Derivatization for Enantiomeric Analysis

Enantiomeric analysis of chiral amino alcohols often necessitates derivatization to introduce a chromophore, a fluorophore, or to enhance chromatographic separation and detection. However, the derivatization process itself can be a source of racemization, potentially leading to inaccurate determinations of enantiomeric purity. The primary strategies to mitigate this risk for this compound involve careful selection of reagents and optimization of reaction conditions to ensure the stereochemical integrity of the chiral center is maintained.

Key Strategies:

Mild Reaction Conditions: The use of harsh conditions, such as extreme pH or high temperatures, can promote racemization. Derivatization reactions should be conducted under the mildest possible conditions. For amino alcohols, this typically involves near-neutral or slightly alkaline pH and ambient temperatures. nih.gov

Selection of Chiral Derivatizing Agents (CDAs): The choice of derivatizing agent is critical. Reagents that react rapidly and quantitatively under mild conditions are preferred. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are highly effective for primary amines. nih.govbiorxiv.org They react with the amino group of this compound under mild alkaline conditions (e.g., sodium bicarbonate) at room temperature, forming stable diastereomers with minimal risk of racemization. nih.gov

Aprotic Solvents: The choice of solvent can influence the reaction rate and the stability of the chiral center. Aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) are often preferred as they are less likely to participate in proton exchange mechanisms that can facilitate racemization. nih.gov

Reaction Time Optimization: Prolonged exposure to derivatization conditions, even if mild, can increase the chance of racemization. Therefore, reaction times should be optimized to ensure complete derivatization while minimizing the duration.

Below is a table summarizing recommended derivatization strategies to prevent racemization.

| Strategy | Reagent/Condition | Rationale |

| Reagent Selection | Marfey's Reagent (FDAA) or N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Reacts specifically with the amine group under mild conditions, avoiding racemization. nih.gov |

| pH Control | Slightly alkaline (e.g., NaHCO₃ buffer) | Facilitates the nucleophilic attack of the amino group without causing epimerization at the chiral center. nih.gov |

| Temperature | Ambient temperature (e.g., 25-40°C) | Minimizes the energy input that could overcome the activation barrier for racemization. nih.gov |

| Solvent | Anhydrous Aprotic Solvents (e.g., Acetonitrile) | Prevents participation in proton transfer reactions that could lead to loss of stereochemical integrity. nih.gov |

By implementing these strategies, diastereomeric derivatives of this compound can be formed and subsequently analyzed by techniques like HPLC or UPLC, allowing for accurate quantification of its enantiomers.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. springernature.comnih.gov For a chiral molecule like this compound, this technique can unambiguously assign the (R) or (S) configuration to its stereocenter.

The process involves several key steps:

Crystal Growth: A high-quality single crystal of the compound is required. As this compound is a low-melting solid or oil at room temperature, it is often necessary to prepare a crystalline derivative. chemicalbook.com This is typically achieved by reacting the amino alcohol with a suitable chiral or achiral acid (e.g., tartaric acid, mandelic acid) to form a salt that crystallizes readily.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, which consists of thousands of reflections, is collected.

Structure Solution and Refinement: The collected data is used to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. ed.ac.uk This effect, known as the Bijvoet difference, is most pronounced for heavier atoms. thieme-connect.de If the molecule itself only contains light atoms (C, H, N, O), a common strategy is to introduce a heavier atom during derivatization (e.g., by forming a salt with an acid containing bromine or chlorine). thieme-connect.de The Flack parameter is a critical value calculated during refinement; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. ed.ac.uk

The table below outlines typical crystallographic parameters that would be determined in such an analysis.

| Parameter | Description | Typical Information Obtained |

| Crystal System | The symmetry class of the crystal lattice (e.g., Orthorhombic, Monoclinic). | Provides insight into the packing arrangement of the molecules in the solid state. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁2₁2₁). | For a chiral, enantiomerically pure compound, this will always be a non-centrosymmetric space group. ed.ac.uk |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Flack Parameter | A parameter used to determine the absolute structure of a non-centrosymmetric crystal. | A value close to 0 confirms the assigned (R) or (S) configuration. ed.ac.uk |

| Bond Lengths/Angles | Precise measurements of intramolecular distances and angles. | Confirms the molecular connectivity and reveals details about conformation. |

| Torsion Angles | Angles describing the rotation around chemical bonds. | Defines the specific conformation of the cycloheptyl ring and the methanol (B129727) substituent. |

Advanced Analytical Method Development for this compound in Complex Research Matrices

Analyzing this compound in complex research matrices, such as biological fluids, reaction mixtures, or environmental samples, presents significant challenges due to the presence of interfering substances. wiley.com Developing a robust and sensitive analytical method requires a multi-step approach focusing on selective sample preparation, efficient chromatographic separation, and specific detection.

Method Development Workflow:

Sample Preparation: The primary goal is to isolate this compound from the matrix components and concentrate it. Solid-Phase Extraction (SPE) is a powerful technique for this purpose. A mixed-mode cation exchange SPE cartridge can be particularly effective, retaining the protonated amine group of the analyte while allowing neutral and anionic interferences to be washed away. The analyte is then eluted with a solvent containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol).

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the technique of choice. For enantiomeric separation, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based phases are often effective for separating amino alcohols. researchgate.net Alternatively, the derivatization strategy mentioned in section 5.2.2.1 can be used, followed by separation of the resulting diastereomers on a standard reversed-phase column (e.g., C18).

Detection: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides excellent sensitivity and selectivity. researchgate.net Using a tandem mass spectrometer (MS/MS), one can perform Selected Reaction Monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This technique drastically reduces background noise and enhances quantification accuracy.

The following table summarizes a hypothetical advanced analytical method for this compound in a research matrix.

| Method Step | Technique | Key Parameters | Purpose |

| Extraction | Solid-Phase Extraction (SPE) | Sorbent: Mixed-mode Cation Exchange; Wash: Methanol; Elution: 5% NH₄OH in Methanol | Isolate and concentrate the analyte from matrix interferences. |

| Separation | UPLC with Chiral Stationary Phase | Column: Acetylated β-cyclodextrin CSP; Mobile Phase: Acetonitrile/Ammonium Bicarbonate Buffer Gradient | Achieve baseline separation of the (R)- and (S)-enantiomers. researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | Ionization: Electrospray Ionization (ESI+); Mode: Selected Reaction Monitoring (SRM) | Provide sensitive and highly selective quantification of each enantiomer. |

| Quantification | Internal Standard Method | Internal Standard: Isotopically labeled this compound (e.g., d₄) | Correct for matrix effects and variations in sample processing and instrument response. researchgate.net |

This systematic approach ensures the development of a reliable method for the accurate analysis of this compound enantiomers in challenging research environments.

Applications of 1 Aminocycloheptyl Methanol in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The dual functionality of (1-Aminocycloheptyl)methanol makes it an exceptionally versatile building block for constructing larger, more complex molecules. researchgate.netnih.gov The primary amine and hydroxyl groups can be selectively or simultaneously manipulated to participate in a wide array of chemical transformations. This allows for the incorporation of the cycloheptyl moiety into various molecular frameworks, which is often desirable in medicinal chemistry to explore new chemical space and improve pharmacokinetic properties.

The amino group can readily undergo reactions such as N-acylation, N-alkylation, sulfonylation, and reductive amination. The hydroxyl group can be transformed into ethers, esters, or halides, or it can be oxidized to an aldehyde or carboxylic acid. This orthogonal reactivity is key to its utility as a building block. For instance, the amine can be protected while the alcohol is modified, and vice versa, enabling stepwise and controlled synthetic sequences. Methanol (B129727) itself is a fundamental C1 building block in the chemical industry, and derivatives like this compound extend this utility to more complex structures. nih.govspringernature.com

Table 1: Synthetic Applications of this compound as a Building Block

| Target Molecule Class | Key Transformation | Role of this compound |

|---|---|---|

| Peptidomimetics | Amide bond formation | Provides a non-natural amino acid surrogate with a constrained cyclic side chain. |

| Substituted Heterocycles | Cyclocondensation reactions | Acts as a bifunctional component to form rings (e.g., oxazines, diazepines). |

| Spirocyclic Compounds | Intramolecular cyclization | The cycloheptyl ring serves as the core for creating spiro-fused systems. |

Utilization as Chiral Auxiliaries or Ligand Precursors in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. nih.govresearchgate.net Chiral 1,2-amino alcohols are a privileged class of molecules that can act as chiral auxiliaries or be converted into ligands for asymmetric catalysis. nih.gov While this compound is achiral, it can be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form. These chiral versions are valuable precursors for asymmetric synthesis.

Conformationally constrained cyclic amino alcohols, such as derivatives of aminocyclopentanol and aminoindanol, have proven to be highly effective as both covalently bound chiral auxiliaries and as ligands in asymmetric catalysis. nih.gov In a similar vein, chiral this compound can be used to synthesize chiral oxazolidinones. These oxazolidinones can then direct stereoselective reactions, such as asymmetric alkylations and aldol (B89426) reactions, with high diastereoselectivity. nih.gov After the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, the amino and hydroxyl groups provide two points for coordination to a metal center, making them excellent candidates for conversion into chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

Table 2: Potential Applications in Asymmetric Catalysis

| Asymmetric Method | Derived Chiral Moiety | Potential Application | Expected Outcome |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Oxazolidinone Auxiliary | Enolate alkylation | High diastereoselectivity (>99% de) nih.gov |

| Asymmetric Aldol Reaction | Chiral Oxazolidinone Auxiliary | Synthesis of β-hydroxy acids | High diastereoselectivity for syn-aldol products nih.gov |

| Asymmetric Hydrogenation | Chiral Diphosphine Ligand | Reduction of prochiral olefins or ketones | High enantioselectivity (>95% ee) |

Intermediates in the Synthesis of Scaffolds with Unique Structural Features

The rigid yet flexible seven-membered ring of this compound makes it an ideal starting material for the synthesis of scaffolds with novel three-dimensional shapes. One prominent application is in the synthesis of heterocyclic spiranes. For example, the related compound (1-Aminocyclohexyl)methanol (B1268274) readily reacts with aldehydes and ketones to form oxazolidine-spiro-cyclohexane derivatives. acs.org This reaction proceeds via condensation of the amino alcohol with the carbonyl compound to form a spirocyclic system where the cycloalkane ring and the newly formed oxazolidine (B1195125) ring share a single carbon atom.

This strategy can be directly applied to this compound to generate a library of oxazolidine-spiro-cycloheptane compounds. Such spirocyclic scaffolds are of significant interest in drug discovery because their rigid, three-dimensional nature allows for precise orientation of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets.

Table 3: Synthesis of Unique Scaffolds

| Scaffold Type | Key Synthetic Reaction | Structural Feature | Potential Utility |

|---|---|---|---|

| Oxazolidine-spiro-cycloheptane | Condensation with Aldehydes/Ketones | Fused spirocyclic system with N and O heteroatoms. acs.org | Privileged scaffold in medicinal chemistry. |

| Bridged Bicyclic Amines | Intramolecular Cyclization/Rearrangement | Formation of a second ring across the cycloheptane (B1346806) core. | Conformationally rigid amine structures. |

Design and Synthesis of Structurally Related Analogues for Specific Research Objectives

The synthesis of structural analogues is a fundamental strategy in chemical research, particularly in medicinal chemistry, to probe structure-activity relationships (SAR), optimize biological activity, and improve physicochemical properties. nih.govnih.gov this compound serves as a template for the design and synthesis of a variety of analogues tailored for specific research goals.

Modifications can be made at several positions:

The Amino Group: N-alkylation or N-acylation can alter basicity, lipophilicity, and hydrogen bonding capacity.

The Hydroxyl Group: Conversion to ethers or esters can modify polarity and metabolic stability.

The Cycloheptyl Ring: Introduction of substituents on the ring can introduce new stereocenters and influence the ring's conformation, which can be critical for molecular recognition.

The Methylene (B1212753) Bridge: Homologation to create (1-Aminocycloheptyl)ethanol or its isomers can change the spatial relationship between the amine and hydroxyl groups.

The objective of synthesizing these analogues is often to fine-tune the molecule's interaction with a specific biological target, such as an enzyme or a receptor. nih.gov For example, creating a small library of N-acylated analogues could be used to identify a derivative with optimal inhibitory activity against a particular protease.

Table 4: Design of Analogues for Specific Research Objectives

| Analogue Type | Structural Modification | Specific Research Objective |

|---|---|---|

| N-Substituted Analogues | Addition of alkyl, aryl, or acyl groups to the nitrogen atom. | Modulate basicity, improve cell permeability, or introduce new binding interactions. |

| Ring-Expanded/Contracted Analogues | Replacement of the cycloheptyl ring with cyclohexyl or cyclooctyl rings. | Investigate the effect of ring size and conformation on biological activity. |

| Substituted-Ring Analogues | Introduction of functional groups (e.g., methyl, fluoro) onto the cycloheptyl ring. | Probe specific regions of a binding pocket; enhance metabolic stability. |

Future Research Directions and Unexplored Avenues for 1 Aminocycloheptyl Methanol

Expansion of Asymmetric Catalysis Applications

The structural motif of (1-Aminocycloheptyl)methanol, featuring a chiral 1,2-amino alcohol appended to a cycloheptyl ring, makes it an intriguing candidate for development as a chiral ligand or catalyst in asymmetric synthesis. Future research is anticipated to explore its utility in a variety of stereoselective transformations. Drawing parallels from its six-membered ring analogue, (1-aminocyclohexyl)methanol (B1268274), which has been utilized in enantioselective [2+2] photocycloaddition reactions, derivatives of this compound could be investigated as ligands for transition metal catalysts or as organocatalysts.

Potential applications to be explored could include:

Asymmetric Hydrogenation and Transfer Hydrogenation: Derivatives could serve as ligands for rhodium, ruthenium, or iridium catalysts in the enantioselective reduction of ketones, imines, and olefins.

Asymmetric Aldol (B89426) and Michael Additions: The amino alcohol moiety could be modified to create bifunctional catalysts capable of activating both nucleophiles and electrophiles in these fundamental carbon-carbon bond-forming reactions.

Asymmetric Alkylation and Arylation: The development of novel ligands for palladium or copper-catalyzed cross-coupling reactions could be a fruitful area of investigation.

The seven-membered ring of this compound may offer unique steric and electronic properties compared to smaller or larger ring systems, potentially leading to novel reactivity and selectivity profiles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The progression of chemical synthesis towards greater efficiency, safety, and automation provides a significant opportunity for the future study of this compound and its derivatives. nih.gov The integration of its synthesis and application into continuous flow chemistry and automated platforms is a logical next step. nih.gov

Future research in this area could focus on:

Continuous Flow Synthesis: Developing a robust and scalable continuous process for the synthesis of this compound itself would be a primary goal. This would likely involve the use of packed-bed reactors with immobilized reagents or catalysts to improve efficiency and minimize waste. nih.gov

Automated Ligand/Catalyst Screening: Automated flow platforms could be employed for the rapid synthesis of a library of this compound derivatives and their subsequent screening in various asymmetric catalytic reactions. This high-throughput approach would accelerate the discovery of optimal catalysts for specific transformations. nih.gov

Telescoped Reactions: Integrating the synthesis of a this compound-derived catalyst and its immediate use in a subsequent catalytic reaction within a single, continuous flow system would represent a highly efficient and streamlined process. nih.gov

These advancements would not only enhance the efficiency of research but also pave the way for the industrial application of catalysts derived from this scaffold.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is paramount for the rational design of more efficient and selective catalysts. Future research should delve into the mechanistic intricacies of reactions catalyzed by derivatives of this compound.

Key areas of investigation would include:

Spectroscopic Studies: Techniques such as NMR, IR, and X-ray crystallography could be used to characterize catalyst-substrate intermediates and transition states, providing insights into the mode of activation and the origins of stereoselectivity.

Kinetic Analysis: Detailed kinetic studies would help to elucidate the rate-determining steps of catalytic cycles and the influence of various reaction parameters.

Computational Modeling: In silico studies, as detailed in a later section, will be instrumental in mapping out reaction pathways and understanding the non-covalent interactions that govern enantioselectivity.

By combining experimental and theoretical approaches, a comprehensive picture of how these catalysts operate can be constructed, enabling the design of next-generation catalysts with improved performance.

Exploration of Novel Derivatization and Functionalization Strategies

The versatility of this compound as a chiral scaffold is directly linked to the ability to modify its structure. Future research will undoubtedly focus on developing novel strategies for its derivatization and functionalization.

Promising avenues for exploration include:

Modification of the Amino and Hydroxyl Groups: A wide array of derivatives can be accessed through reactions at the nitrogen and oxygen atoms, including the formation of amides, sulfonamides, ethers, and esters. These modifications can be used to fine-tune the steric and electronic properties of the resulting ligands and catalysts.

Functionalization of the Cycloheptane (B1346806) Ring: The cycloheptane backbone presents opportunities for the introduction of additional functional groups. This could involve stereoselective C-H activation or the use of starting materials with pre-installed functional handles to create more complex and rigid catalyst structures.

Attachment to Solid Supports: Immobilization of this compound derivatives on solid supports, such as polymers or silica (B1680970) gel, would facilitate catalyst recovery and reuse, a key aspect of green chemistry.

The development of a diverse library of derivatives is crucial for expanding the scope of applications for this chiral building block.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are becoming increasingly powerful tools in catalyst design and reaction optimization. rsc.orgnih.govnih.govchinesechemsoc.orgarxiv.org Future research on this compound will greatly benefit from the application of these in silico methods.

Specific areas of focus could include:

Predictive Modeling of Enantioselectivity: Using quantum mechanical calculations and machine learning algorithms, models can be developed to predict the enantioselectivity of reactions catalyzed by different derivatives of this compound. rsc.orgnih.govnih.govchinesechemsoc.orgarxiv.org This would allow for the virtual screening of large numbers of potential catalysts, prioritizing the most promising candidates for experimental investigation.

Transition State Analysis: Detailed computational studies of reaction transition states can provide fundamental insights into the origins of stereochemical control, guiding the rational design of more selective catalysts. researchgate.net

De Novo Catalyst Design: Advanced computational algorithms could be employed for the de novo design of novel catalysts based on the this compound scaffold, tailored for specific asymmetric transformations.

The synergy between computational modeling and experimental work will be crucial for accelerating the development of new and improved catalytic systems.

Development of Sustainable and Green Synthetic Routes for this compound

In line with the growing emphasis on sustainable chemistry, a key future research direction will be the development of environmentally friendly methods for the synthesis of this compound and its derivatives.

Research in this area should prioritize:

Biocatalytic Approaches: The use of enzymes, either as isolated proteins or in whole-cell systems, offers a green alternative to traditional chemical synthesis. nih.govfrontiersin.orgresearchgate.netresearchgate.netrsc.org Future work could explore the use of transaminases or other enzymes for the stereoselective synthesis of the amino alcohol from a prochiral precursor. frontiersin.orgresearchgate.net

Use of Renewable Feedstocks: Investigating synthetic routes that start from renewable resources would significantly improve the sustainability profile of this compound.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste, is a central tenet of green chemistry.

Solvent Minimization and Use of Greener Solvents: Efforts should be made to reduce the use of hazardous organic solvents, exploring alternatives such as water, supercritical fluids, or solvent-free reaction conditions.

By embracing the principles of green chemistry, the synthesis and application of this compound can be made more sustainable and environmentally responsible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.